Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate
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Overview
Description
Tert-butyl 8-oxo-3,7,10-triazaspiro[56]dodecane-3-carboxylate is a synthetic organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-5-14(6-9-17)4-7-15-10-11(18)16-14/h15H,4-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYHAFOQSNBNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC(=O)N2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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